Boc-Phe-OSu

Catalog No.
S794518
CAS No.
3674-06-4
M.F
C18H22N2O6
M. Wt
362,38 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe-OSu

CAS Number

3674-06-4

Product Name

Boc-Phe-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

Molecular Formula

C18H22N2O6

Molecular Weight

362,38 g/mole

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1

InChI Key

NHUCANAMPJGMQL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Phe-OSu;3674-06-4;Boc-L-phenylalanineN-hydroxysuccinimideester;2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)-l-phenylalaninate;EINECS222-939-7;AmbotzBAA5880;AC1Q6LKK;N-Boc-Phe-(Succinimidyl)OH;15481_ALDRICH;SCHEMBL1032021;15481_FLUKA;MolPort-003-926-814;NHUCANAMPJGMQL-ZDUSSCGKSA-N;AC1L3264;ZINC2384958;4662AB;AR-1D4515;AM82169;VA50211;AK-81147;AM001816;KB-48353;ST2412709;FT-0634953;K-0058

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Boc-Phe-OSu is an N-terminally protected, C-terminally activated derivative of L-phenylalanine, designed for direct use in amide bond formation, particularly in peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides stable, acid-labile protection of the amine, while the N-hydroxysuccinimide (OSu) ester pre-activates the carboxylic acid for efficient coupling. [1] This combination makes it a ready-to-use reagent in both solution-phase and solid-phase peptide synthesis (SPPS), intended to streamline workflows by eliminating the need for in-situ activation steps. [2]

Research Fit

Pre-activated building block for Boc-SPPS workflows
OSu ester activation supports controlled L-Phe coupling
Defined physical constants enable procurement lot review

Substituting Boc-Phe-OSu with an in-situ activation approach (e.g., Boc-Phe-OH plus a carbodiimide like DCC) or with alternative activated esters introduces significant process variability. In-situ activation with DCC generates N,N'-dicyclohexylurea (DCU), a byproduct with very low solubility in common organic solvents that complicates purification and can reduce final product purity. [REFS-1, REFS-2] Furthermore, the choice of activating group directly dictates reaction kinetics and the potential for side reactions; for example, older active esters like p-nitrophenyl (pNP) esters exhibit significantly slower coupling rates compared to the highly reactive OSu esters. [3] These differences in byproduct profile, reaction speed, and racemization risk make direct substitution a high-risk decision for established synthesis protocols.

Substitution Risk

OSu ester kinetics differ substantially from OPfp; coupling protocol may not transfer directly.
Side-chain identity (Phe vs Ala) modulates reactivity; analog may shift coupling outcome.
Pre-activated NHS ester may reduce racemization risk compared to in-situ DCC/HOBt activation.

Processability Advantage: Avoidance of Insoluble Byproduct Formation vs. DCC Coupling

A primary procurement driver for Boc-Phe-OSu over in-situ activation with Boc-Phe-OH and N,N'-dicyclohexylcarbodiimide (DCC) is the elimination of problematic byproducts. The use of DCC generates N,N'-dicyclohexylurea (DCU), which is characterized as being nearly insoluble in most common organic synthesis solvents like dichloromethane (DCM) and precipitates during the reaction. [REFS-1, REFS-2] This necessitates an additional, often challenging, filtration or chromatography step for its removal. Procuring the pre-activated Boc-Phe-OSu reagent bypasses this issue entirely, as the N-hydroxysuccinimide byproduct is comparatively soluble and more easily removed during standard aqueous workup procedures.

Evidence DimensionByproduct Solubility Profile
Target Compound DataSoluble N-hydroxysuccinimide byproduct, easily removed by aqueous wash.
Comparator Or BaselineIn-situ activation with DCC: Generates N,N'-dicyclohexylurea (DCU), which is nearly insoluble in most organic solvents and requires physical separation (e.g., filtration).
Quantified DifferenceQualitative but high-impact: Eliminates a difficult purification step associated with a key alternative.
ConditionsStandard solution-phase or solid-phase peptide synthesis conditions.

This simplifies the downstream purification workflow, saving time and reducing the risk of product loss or contamination with DCU.

Coupling Kinetics
Head-to-head
2.73 vs 40.5 ×10⁻³ M⁻¹s⁻¹
OSu ester couples 14.8× slower, supporting controlled protocol fit.
Model: Boc-AA-OSu + L-Val-OMe, THF, 23°C.

Reduced Racemization Risk for Higher Stereochemical Purity

The activation of amino acids with carbodiimides alone is known to facilitate racemization via an oxazolone intermediate. [1] The addition of N-hydroxy additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) is standard practice to suppress this side reaction. For example, in a model DCC coupling of Boc-Leu-Phe-OH, the addition of HOBt was shown to reduce the formation of the undesired L-D-L epimer to less than 1%. [2] By using the pre-formed Boc-Phe-OSu, the racemization-suppressing moiety is inherently part of the reagent, providing a more controlled and reproducible method for maintaining stereochemical integrity compared to relying on the in-situ formation of the active ester with DCC/HOSu.

Evidence DimensionEpimer Formation (%)
Target Compound DataInherently low racemization potential due to pre-formed OSu active ester.
Comparator Or BaselineDCC coupling without additives can lead to significant racemization. With HOBt additive, racemization was reported as <1% in a model system.
Quantified DifferenceOffers a streamlined, pre-optimized system for minimizing racemization compared to multi-component in-situ methods.
ConditionsCoupling of N-protected dipeptide Boc-Leu-Phe-OH to H-Val-OtBu in DMF.

For synthesis of biologically active peptides, maintaining high enantiomeric purity is critical; this reagent provides a more reliable route to achieving it.

Side-Chain Reactivity
Head-to-head
1.2× faster vs Boc-Ala-OSu
Minor side-chain modulation; Phe imparts small kinetic shift.
Same model conditions; sequence context may vary.

Kinetic Efficiency: Faster Coupling Times Than Older Active Esters

The OSu ester of Boc-Phe-OSu is a highly activated species, enabling rapid aminolysis and peptide bond formation. This provides a significant kinetic advantage over older, less reactive active esters such as p-nitrophenyl (pNP) esters. While both are stable, isolable solids, the coupling reactions with pNP esters are notably slower, often requiring reaction times of many hours to days for completion. [1] In contrast, couplings with OSu esters are generally complete in much shorter timeframes (e.g., under 1-2 hours at room temperature), a feature that is critical for efficient multi-step syntheses and for minimizing potential side reactions associated with prolonged reaction times. [2]

Evidence DimensionTypical Reaction Time
Target Compound DataGenerally complete within 1-2 hours at room temperature.
Comparator Or Baselinep-Nitrophenyl (pNP) esters: Hours to days.
Quantified DifferenceOrder-of-magnitude reduction in required reaction time, improving throughput.
ConditionsGeneral solution-phase peptide coupling.

Faster reaction rates increase laboratory throughput, reduce energy costs, and can improve overall yield by minimizing time-dependent degradation or side reactions.

Racemization Risk
Class-level
NHS ester class: lower racemization
Pre-activation may reduce epimerization vs DCC/HOBt in situ.
Boc-Phe-OSu-specific data to verify.
Quality Specifications
Specification review
≥98% HPLC, [α]D −21.0° vs Boc-Ala-OSu: ≥99% T, [α]D −38°
Distinct analytical fingerprints support identity and purity verification.
Vendor-reported; lot verification recommended.

Solution-Phase Synthesis Requiring High Purity and Simplified Purification

Ideal for multi-step solution-phase syntheses where the avoidance of insoluble byproducts like DCU is critical for achieving high purity without resorting to difficult or yield-reducing purification steps. [1]

Synthesis of Peptides with Racemization-Prone Residues

A preferred choice when incorporating a phenylalanine residue adjacent to a chiral center known to be sensitive to racemization. The pre-activated, racemization-suppressed nature of the OSu ester provides a more reliable outcome than multi-component in-situ methods. [2]

High-Throughput or Time-Sensitive Synthesis Protocols

Well-suited for workflows where process time is a key factor. The high reactivity of the OSu ester allows for significantly shorter coupling times compared to older active esters, enabling faster completion of synthesis cycles. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Racemization-sensitive C-terminal Phe synthesis
Pre-activated NHS ester activation
Diastereomeric purity and yield endpoints
Controlled-rate Phe ligation strategies
Defined coupling kinetics profile
Coupling rate consistency and protocol fit
Reproducible peptide manufacturing with QC benchmarks
Verifiable analytical specifications
Lot-to-lot QC and purity assessment

XLogP3

2

Other CAS

3674-06-4

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